molecular formula C19H17NO4 B11702968 1'-(3-oxo-3-phenylpropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

1'-(3-oxo-3-phenylpropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

Cat. No.: B11702968
M. Wt: 323.3 g/mol
InChI Key: CHALIOINHRHPDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-(3-oxo-3-phenylpropyl)spiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(3-oxo-3-phenylpropyl)spiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one typically involves multi-step organic reactions. A common synthetic route might include the following steps:

    Formation of the indole ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde.

    Spirocyclization: The indole derivative undergoes a spirocyclization reaction with a dioxolane derivative under acidic or basic conditions.

    Introduction of the oxo-phenylpropyl group: This step involves the addition of the oxo-phenylpropyl group to the spirocyclic intermediate, possibly through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1’-(3-oxo-3-phenylpropyl)spiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1’-(3-oxo-3-phenylpropyl)spiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Spiroindolones: Compounds with a similar spirocyclic indole structure.

    Dioxolane derivatives: Compounds containing the dioxolane ring system.

    Phenylpropyl ketones: Compounds with a phenylpropyl ketone moiety.

Uniqueness

1’-(3-oxo-3-phenylpropyl)spiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one is unique due to its combination of the spirocyclic indole and dioxolane structures, along with the oxo-phenylpropyl group

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

1'-(3-oxo-3-phenylpropyl)spiro[1,3-dioxolane-2,3'-indole]-2'-one

InChI

InChI=1S/C19H17NO4/c21-17(14-6-2-1-3-7-14)10-11-20-16-9-5-4-8-15(16)19(18(20)22)23-12-13-24-19/h1-9H,10-13H2

InChI Key

CHALIOINHRHPDO-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)C3=CC=CC=C3N(C2=O)CCC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.